Cas no 101342-90-9 (D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone)

D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone structure
101342-90-9 structure
Nombre del producto:D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone
Número CAS:101342-90-9
MF:C49H80N8O15
Megavatios:1021.20411396027
CID:189974
PubChem ID:6442089

D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone Propiedades químicas y físicas

Nombre e identificación

    • Azinothricin
    • D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-met
    • 2-{6-[(1E,5E)-3-ethyl-1,5-dimethyl-4-oxohepta-1,5-dien-1-yl]-2-hydroxy-5-methyltetrahydro-2H-pyran-2-yl}-2-hydroxy-N-[6-hydro
    • 2H-Pyran-2-acetamide, alpha-ethyl-6-(3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadienyl)-N-(1,8,14,15,18,21,27-heptaaza-21-hydroxy-7-(1-hydroxyethyl)-2,6,9,16,19,22-hexaoxo-4-isopropyl-20-(methoxymethyl)-17,18-dimethyl-5-oxatricyclo(21.4.0.0(sup 10,15))heptacosan-3-yl)tetrahydro-alpha-2-dihydroxy-5-methyl-
    • D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6&reg
    • 2-[6-[(2E,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide
    • 101342-90-9
    • D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone
    • Renchi: InChI=1S/C49H80N8O15/c1-13-27(6)38(59)32(14-2)24-29(8)40-28(7)20-21-49(68,72-40)48(67,15-3)47(66)53-37-39(26(4)5)71-46(65)36(31(10)58)52-41(60)33-18-16-22-50-55(33)42(61)30(9)54(11)43(62)35(25-70-12)57(69)44(63)34-19-17-23-51-56(34)45(37)64/h13,24,26,28,30-37,39-40,50-51,58,67-69H,14-23,25H2,1-12H3,(H,52,60)(H,53,66)/b27-13+,29-24+
    • Clave inchi: SWYLPIMCJADFNO-QIFPABMSSA-N
    • Sonrisas: COCC1C(=O)N(C)C(C)C(=O)N2NCCCC2C(=O)NC(C(O)C)C(=O)OC(C(C)C)C(NC(C(C2(CCC(C)C(/C(=C/C(C(/C(=C/C)/C)=O)CC)/C)O2)O)(O)CC)=O)C(=O)N2NCCCC2C(=O)N1O

Atributos calculados

  • Calidad precisa: 1020.574314g/mol
  • Masa isotópica única: 1020.574314g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 17
  • Recuento de átomos pesados: 72
  • Cuenta de enlace giratorio: 13
  • Complejidad: 2070
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 13
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 1021.2g/mol
  • Xlogp3: 2.8
  • Superficie del Polo topológico: 306Ų

Propiedades experimentales

  • Denso: 1.31
  • Punto de ebullición: °Cat760mmHg
  • Punto de inflamación: °C
  • índice de refracción: 1.59
  • PSA: 306.25000
  • Logp: 1.27060

D-Threonine,(3S)-N-[(2S)-2-[(2R,5S,6S)-6-[(1E,3S,5E)-3-ethyl-1,5-dimethyl-4-oxo-1,5-heptadien-1-yl]tetrahydro-2-hydroxy-5-methyl-2H-pyran-2-yl]-2-hydroxy-1-oxobutyl]-3-hydroxy-L-leucyl-(3R)-hexahydro-3-pyridazinecarbonyl-N-hydroxy-O-methyl-L-seryl-N-methyl-D-alanyl-(3S)-hexahydro-3-pyridazinecarbonyl-,(6®13)-lactone Literatura relevante

Artículos recomendados

Proveedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Chong Da Prostaglandin Fine Chemicals Co., Ltd.